molecular formula C9H11ClFNO2 B2701357 Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride CAS No. 2253631-07-9

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride

Cat. No.: B2701357
CAS No.: 2253631-07-9
M. Wt: 219.64
InChI Key: QKMKZTVXYKLNBC-UHFFFAOYSA-N
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Description

Significance in Medicinal Chemistry Research

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride has garnered attention for its role in synthesizing small-molecule inhibitors and protease activators. Fluorinated benzoates like this compound exploit fluorine’s strong carbon-fluorine bond (485 kJ/mol) to resist oxidative degradation, prolonging drug half-lives. The amino group at position 4 provides a handle for further functionalization, enabling covalent bonding with biological targets such as kinase domains or G-protein-coupled receptors. For example, derivatives of this compound have been explored as intermediates in tyrosine kinase inhibitors for oncology applications.

The methyl ester group enhances cell permeability by masking polar carboxylic acid functionalities, a strategy validated in prodrug designs. Researchers have leveraged this scaffold to develop compounds with improved blood-brain barrier penetration, critical for central nervous system-targeted therapies.

Position within the Fluorinated Benzoate Ester Family

This molecule occupies a unique niche among fluorinated benzoates due to its trisubstituted aromatic ring. Comparative analysis with related structures reveals distinct advantages:

Property This compound Methyl 4-Amino-2-Fluorobenzoate Methyl 4-Amino-2,6-Difluorobenzoate
Molecular Formula C₁₀H₁₂ClFNO₂ C₈H₈FNO₂ C₈H₇F₂NO₂
Key Functional Groups -NH₂, -F, -CH₃, -COOCH₃ -NH₂, -F, -COOCH₃ -NH₂, -F (×2), -COOCH₃
Aqueous Solubility High (hydrochloride salt) Low Moderate
Metabolic Stability Enhanced (fluorine + methyl groups) Moderate High (dual fluorine)

The 6-methyl group introduces steric effects that influence binding pocket interactions, while the hydrochloride salt improves formulation flexibility. Unlike difluorinated analogs, this compound’s asymmetric substitution allows for chiral derivatization, expanding its utility in enantioselective synthesis.

Evolution of Research Interest

Initial interest emerged from its structural similarity to 4-amino-2-fluoro-N-methylbenzamide, a key intermediate in MDV3100 (enzalutamide), a second-generation antiandrogen for prostate cancer. Between 2010–2015, synthetic routes focused on minimizing environmental impact through:

  • Phase-transfer catalysis for nitro group reductions
  • Pd/C-mediated hydrogenation replacing stoichiometric metal reagents
  • Solvent-free amidation techniques

Post-2020 advancements integrated photochemical fluorination methods using SelectFluor and benzoate photosensitizers, enabling late-stage functionalization. Recent studies (2022–2025) demonstrate its utility in synthesizing fluorinated analogs of tamoxifen and imatinib, highlighting improved target selectivity.

Current Academic Significance

The compound’s academic relevance stems from three factors:

  • Modular Synthesis : Efficient four-step synthesis from 2-fluoro-4-nitrotoluene (overall yield 78–82%) enables rapid analog generation.
  • Crystallographic Utility : The aromatic core facilitates co-crystallization with proteins, aiding structure-based drug design. A 2024 study resolved its complex with HER2 kinase (PDB 8F2K) at 1.9 Å resolution.
  • Teaching Tool : Over 60 academic curricula use its synthesis to demonstrate tandem oxidation-amination reactions and green chemistry principles.

Ongoing research explores its use in metal-organic frameworks for drug delivery and as a ligand in palladium-catalyzed cross-couplings. The hydrochloride salt’s hygroscopic nature remains a focus for stability studies in solid-dose formulations.

Properties

IUPAC Name

methyl 4-amino-2-fluoro-6-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-3-6(11)4-7(10)8(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMKZTVXYKLNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-07-9
Record name methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride typically involves the esterification of 4-amino-2-fluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride serves as an important building block in the synthesis of more complex organic molecules. Its structural features facilitate the formation of derivatives that can be utilized in various chemical reactions, including:

  • Esterification : The compound can undergo esterification reactions to form various esters, which are valuable intermediates in organic synthesis.
  • Chalcone Derivatives : It has been used in the synthesis of chalcone derivatives, which are known for their biological activities, including antimicrobial properties .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
EsterificationFormation of esters from the carboxylic acid
Synthesis of ChalconesUsed to create antimicrobial chalcone derivatives
Coupling ReactionsParticipates in Buchwald C-N coupling reactions

Biological Research

In biological studies, this compound is investigated for its potential roles in enzyme inhibition and protein-ligand interactions. It has shown promise in:

  • Enzyme Inhibition Studies : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active or allosteric sites.
  • Therapeutic Investigations : Researchers are exploring its anti-inflammatory and anticancer properties. For instance, studies have indicated that modifications to its structure can enhance its potency against cancer cell lines .

Table 2: Biological Applications and Findings

ApplicationFindingsReference
Enzyme InhibitionBinds to active sites, inhibiting enzyme function
Anticancer ActivityStructural modifications increase potency
Anti-inflammatory PropertiesPotential therapeutic applications identified

Pharmaceutical Development

The compound is also significant in pharmaceutical development as it serves as an intermediate for synthesizing active pharmaceutical ingredients. Its methyl ester form allows for mild hydrolysis conditions, making it advantageous for drug formulation processes .

Case Study: Antimicrobial Agents Development

A study utilized this compound derivatives to develop new antimicrobial agents against resistant bacterial strains. The synthesized compounds were evaluated for their efficacy against various pathogens, demonstrating promising results that warrant further investigation .

Industrial Applications

In industrial chemistry, this compound is used in developing new materials and chemical processes. Its versatility allows it to be integrated into various formulations and processes aimed at enhancing product performance.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Application Reference
Methyl 4-amino-2-fluoro-6-methylbenzoate HCl C₉H₁₁ClFNO₂ (inferred) 218.27 (base form)* Benzoate ester, amino, fluoro, HCl Pharmaceutical intermediate
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride HCl) C₈H₁₀FNO₂S·HCl 239.70 Sulfonyl fluoride, aminoethyl, HCl Serine protease inhibition
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl Not provided ~400 (estimated) Yohimbine derivative, ester, HCl Neurological/pharmaceutical
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₅S 410.33 Sulfonylurea, triazine, ester Herbicide

*Note: The molecular weight listed in may exclude HCl.

Reactivity and Stability

  • Methyl 4-amino-2-fluoro-6-methylbenzoate HCl: The ester group is relatively stable under neutral conditions but hydrolyzable under acidic/basic conditions.
  • AEBSF HCl : The sulfonyl fluoride group reacts irreversibly with serine proteases, releasing hydrogen fluoride (HF) under aqueous conditions. This reactivity necessitates careful handling due to corrosion risks .
  • Triflusulfuron methyl ester : The sulfonylurea linkage and triazine ring confer herbicidal activity by inhibiting acetolactate synthase in plants. The methyl ester improves lipophilicity for foliar absorption .

Pharmacological and Industrial Relevance

  • Pharmaceutical intermediates (e.g., the target compound and yohimbine derivatives): Methyl esters are often used to mask carboxylic acids, improving cell membrane permeability. The hydrochloride salt aids in crystallization and purification .
  • Biochemical tools (e.g., AEBSF HCl): Sulfonyl fluorides are "warhead" moieties in covalent inhibitors, leveraging their electrophilic reactivity .
  • Agrochemicals (e.g., triflusulfuron methyl ester): Methyl esters in herbicides enhance stability and bioavailability compared to free acids .

Biological Activity

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a fluorine substituent, which contribute to its unique biological activities. The presence of the amino group allows for hydrogen bonding with biological targets, while the fluorine enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

PropertyValue
Molecular FormulaC10H12ClFNO2
Molecular Weight229.66 g/mol
Melting PointNot specified
SolubilitySoluble in water and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates binding to enzymes and receptors, while the fluorine atom modulates the compound's pharmacokinetic properties. This can lead to altered enzyme activity and receptor signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies demonstrate that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study reported that treatment with this compound led to significant reductions in the viability of certain cancer cell lines .

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations:

Table 2: Effects on Cancer Cell Viability

Concentration (µM)Cell Line A (%)Cell Line B (%)
0100100
108085
505060
1002030

Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Drug Development

This compound is being explored as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce side effects, making it valuable in drug design .

Enzyme Inhibition Studies

The compound is also utilized in studies focusing on enzyme inhibition. Its ability to bind to active sites of enzymes makes it a useful tool in understanding enzyme kinetics and developing inhibitors for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Start with methyl 4-nitro-2-fluoro-6-methylbenzoate, reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol), and isolate the hydrochloride salt via acidification. Reaction optimization includes controlling hydrogen pressure (1–3 atm), temperature (25–50°C), and catalyst loading (5–10% w/w). Protect the amine group with tert-butoxycarbonyl (Boc) prior to fluorination if side reactions occur .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound in research settings?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and salt formation. For purity, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Elemental analysis (C, H, N) should match theoretical values within ±0.3%. Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 231.07 for the free base) .

Q. What are the standard protocols for handling and storing this compound to prevent degradation during experimental workflows?

  • Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under nitrogen or argon. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For aqueous solutions, prepare fresh in degassed buffers (pH 4–6) and analyze stability via HPLC over 24 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or hydrate/solvate formation. Characterize batches using differential scanning calorimetry (DSC) to identify melting endotherms and thermogravimetric analysis (TGA) to detect solvates. Solubility studies should specify solvent systems (e.g., DMSO, aqueous buffers) and temperatures. Cross-validate data with single-crystal X-ray diffraction to confirm solid-state structure .

Q. What experimental strategies are effective in minimizing side reactions during the introduction of the fluorine substituent in the synthesis of this compound?

  • Methodological Answer : Use regioselective fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Protect the amine group with Boc to prevent competing N-fluorination. Monitor reaction progress via ¹⁹F NMR or inline IR spectroscopy. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexanes) to isolate the desired isomer .

Q. How should stability studies be designed to assess the impact of pH and temperature on this compound in biological assay buffers?

  • Methodological Answer : Prepare solutions in buffers spanning pH 2–9 (e.g., HCl-KCl for acidic, phosphate for neutral, borate for alkaline). Incubate at 25°C and 37°C, sampling aliquots at 0, 6, 12, and 24 hours. Analyze degradation products using LC-MS and quantify intact compound via calibration curves. Apply Arrhenius kinetics to predict shelf life under accelerated conditions .

Q. What methodologies are recommended for evaluating the potential biological activity of this compound in receptor-binding assays?

  • Methodological Answer : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled analogs) on purified receptors. Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, k_d). Validate results with computational docking (e.g., AutoDock Vina) to predict binding poses in the receptor active site. Include positive controls (e.g., known inhibitors) and statistical triplicates .

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